molecular formula C15H10BrCl2FN2S B5006391 N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5006391
M. Wt: 420.1 g/mol
InChI Key: LNCSYWQSYBGQAO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as DFTZ, is a chemical compound that has been studied for its potential use as a therapeutic agent. The compound has been found to have a range of biochemical and physiological effects, and has been the subject of extensive research in recent years.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. Studies have suggested that this compound may inhibit the activity of enzymes such as topoisomerase II and COX-2, as well as modulate signaling pathways such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory effects, and neuroprotective effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is that it has been shown to have potent cytotoxic effects against a range of cancer cell lines, making it a potentially useful tool for studying cancer cell growth and survival. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving the compound.

Future Directions

There are several potential future directions for research on N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the further elucidation of the compound's mechanism of action, which could provide insights into the development of new therapeutic agents. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide involves a series of chemical reactions, starting with the reaction of 3,4-dichloroaniline and 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-3,4-dichloroaniline. This intermediate is then reacted with thioamide to yield the final product, this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential use in a range of therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that this compound has potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines in cell cultures. Additionally, this compound has been found to have neuroprotective effects, with studies showing that it can protect against oxidative stress and cell death in neuronal cell cultures.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2S.BrH/c16-12-6-5-11(7-13(12)17)19-15-20-14(8-21-15)9-1-3-10(18)4-2-9;/h1-8H,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCSYWQSYBGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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